molecular formula C10H10BrNO2 B1638348 N-(4-acetylphenyl)-2-bromoacetamide CAS No. 29182-93-2

N-(4-acetylphenyl)-2-bromoacetamide

Cat. No.: B1638348
CAS No.: 29182-93-2
M. Wt: 256.1 g/mol
InChI Key: VXYNUOWJSXXSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-bromoacetamide is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a bromoacetamide moiety

Scientific Research Applications

N-(4-acetylphenyl)-2-bromoacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and protein modification.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-acetylphenyl)-2-bromoacetamide can be synthesized through a multi-step process. One common method involves the bromination of 4-acetylphenylamine followed by acylation. The reaction typically starts with the bromination of 4-acetylphenylamine using bromine in the presence of a suitable solvent like acetic acid. The resulting 4-acetylphenylamine is then reacted with bromoacetyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with efficient mixing and temperature control systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-bromoacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromoacetamide moiety can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form N-(4-acetylphenyl)-2-aminoacetamide using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidative reactions can convert the acetyl group to carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.

Major Products

    Nucleophilic Substitution: Products include N-(4-acetylphenyl)-2-azidoacetamide or N-(4-acetylphenyl)-2-thiocyanatoacetamide.

    Reduction: The major product is N-(4-acetylphenyl)-2-aminoacetamide.

    Oxidation: Products include N-(4-carboxyphenyl)-2-bromoacetamide.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-bromoacetamide involves its interaction with biological molecules. The bromoacetamide moiety can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or protein modification. This interaction can affect various molecular pathways, depending on the target protein.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(4-acetylphenyl)-2-chloroacetamide
  • N-(4-acetylphenyl)-2-iodoacetamide

Uniqueness

N-(4-acetylphenyl)-2-bromoacetamide is unique due to the presence of the bromoacetamide moiety, which imparts distinct reactivity compared to its chloro or iodo analogs. The bromine atom provides a balance between reactivity and stability, making it suitable for various synthetic applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-7(13)8-2-4-9(5-3-8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYNUOWJSXXSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292168
Record name N-(4-Acetylphenyl)-2-bromoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29182-93-2
Record name N-(4-Acetylphenyl)-2-bromoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29182-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Acetylphenyl)-2-bromoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-2-bromoacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)-2-bromoacetamide
Reactant of Route 3
Reactant of Route 3
N-(4-acetylphenyl)-2-bromoacetamide
Reactant of Route 4
Reactant of Route 4
N-(4-acetylphenyl)-2-bromoacetamide
Reactant of Route 5
Reactant of Route 5
N-(4-acetylphenyl)-2-bromoacetamide
Reactant of Route 6
Reactant of Route 6
N-(4-acetylphenyl)-2-bromoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.